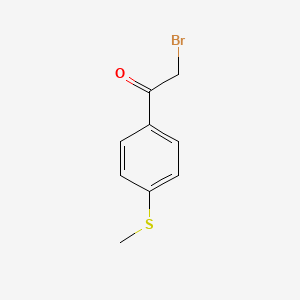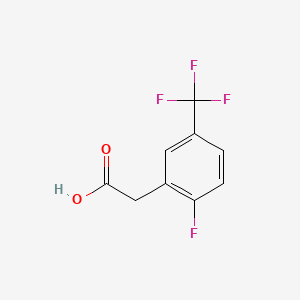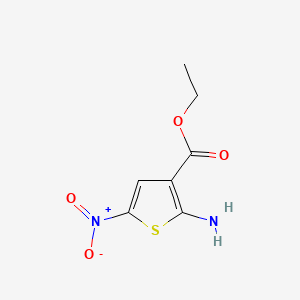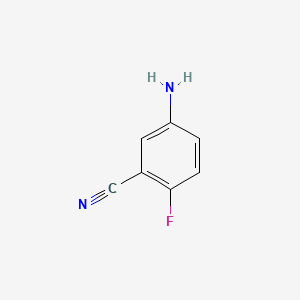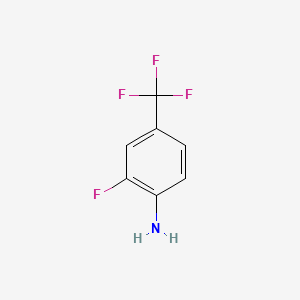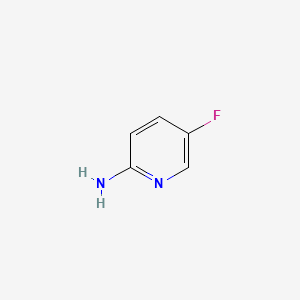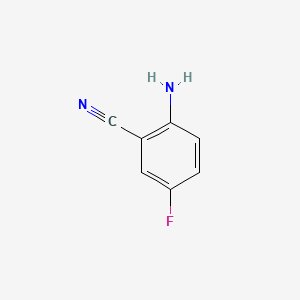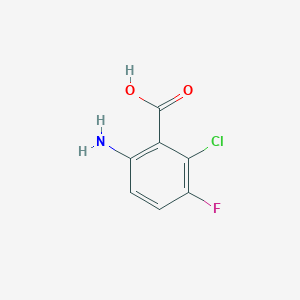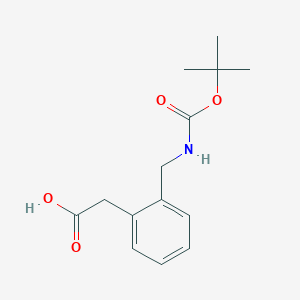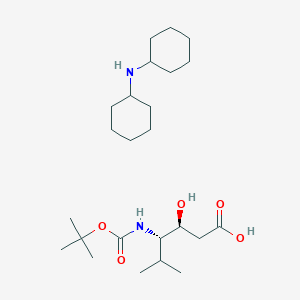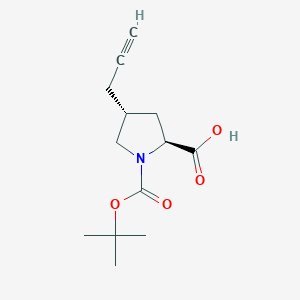
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, or t-Boc-Pyrrolidine-2-carboxylic acid (t-Boc-Pyr-2-COOH) for short, is a versatile organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a common building block for the synthesis of a variety of complex organic molecules, and has been used in the synthesis of biologically active compounds such as peptides, peptidomimetics, and peptidomimetic libraries. It has also been used in the synthesis of drug molecules and other bioactive compounds.
Applications De Recherche Scientifique
Structural Analysis and Conformation
- The compound exhibits interesting structural properties, such as the adoption of an envelope conformation in the pyrrolidine ring. This aspect is crucial in crystallography and material science, contributing to the understanding of molecular interactions and stability (Jing Yuan et al., 2010).
Synthesis and Design of Influenza Neuraminidase Inhibitors
- This compound serves as a core structure in the synthesis of potent inhibitors of influenza neuraminidase, a key target in antiviral drug development. Its utility in creating analogues with significant inhibitory action against influenza virus demonstrates its potential in pharmaceutical research (G. T. Wang et al., 2001).
Conformation and Hydrogen Bonding in Molecular Structures
- The orientation of the carbamate and amide in this compound showcases the significance of hydrogen bonding and dipole interactions, which are pivotal in designing molecules with desired properties for various scientific applications (P. Baillargeon et al., 2014).
Role in the Synthesis of Antilipidemic Agents
- The compound is used in synthesizing enantiomers of novel antilipidemic agents. Its role in obtaining optically active carboxylic acids, which are crucial in lowering plasma triglyceride and cholesterol, highlights its importance in medicinal chemistry (T. Ohno et al., 1999).
Asymmetric Catalysis
- It is instrumental in asymmetric catalysis, aiding in the production of chiral compounds. This application is significant in the synthesis of various bioactive molecules and pharmaceuticals (Dai Terakado et al., 2006).
Synthesis of Glutamic Acid Analogues
- The compound is involved in the synthesis of glutamic acid analogues, which are essential in biochemical research and drug development (B. P. Hart et al., 1999).
Synthesis of Novel Antibacterial Compounds
- It serves as a starting material for synthesizing new compounds with antibacterial properties. This application is crucial in the ongoing fight against microbial resistance and the development of new antibiotics (Amit A. Pund et al., 2020).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
- The compound plays a role in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are valuable in the development of novel pharmaceuticals and research in organic chemistry (C. Xue et al., 2002).
Propriétés
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBBSZBBZZUEMF-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376073 |
Source


|
| Record name | Boc-(R)-4-(2-propynyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959581-98-7 |
Source


|
| Record name | Boc-(R)-4-(2-propynyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

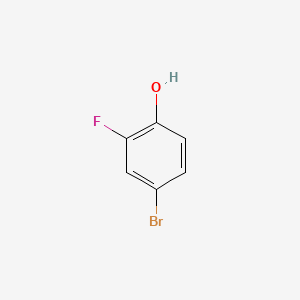
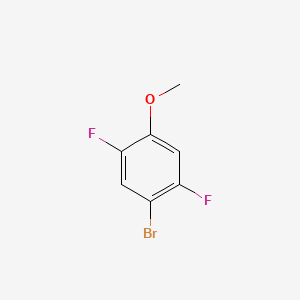
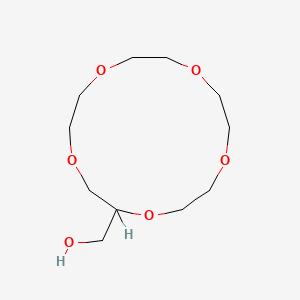
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)
